![molecular formula C17H32NO4- B14715456 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane CAS No. 21291-44-1](/img/structure/B14715456.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is a chemical compound with a complex structureThe compound’s molecular formula is C17H33NO4, and it has a molecular weight of 315.45 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
- **5-Oxidanidyl-5-oxidanylidenenorvalylarginine
Uniqueness
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is unique due to its specific structure and propertiesIts distinct molecular arrangement allows for unique interactions with other molecules, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
21291-44-1 |
|---|---|
Formule moléculaire |
C17H32NO4- |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(4S)-4-amino-5-dodecan-5-yloxy-5-oxopentanoate |
InChI |
InChI=1S/C17H33NO4/c1-3-5-7-8-9-11-14(10-6-4-2)22-17(21)15(18)12-13-16(19)20/h14-15H,3-13,18H2,1-2H3,(H,19,20)/p-1/t14?,15-/m0/s1 |
Clé InChI |
JUEQYKZCQFWFPL-LOACHALJSA-M |
SMILES isomérique |
CCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
SMILES canonique |
CCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




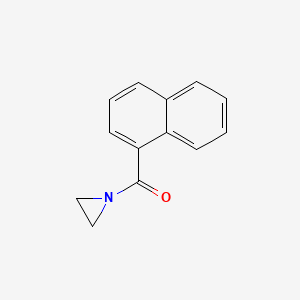

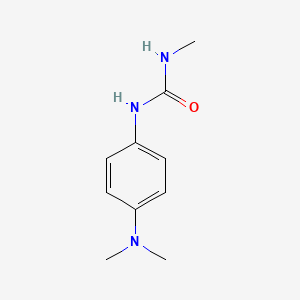
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)
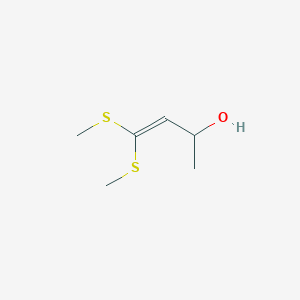



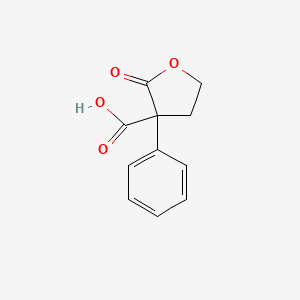
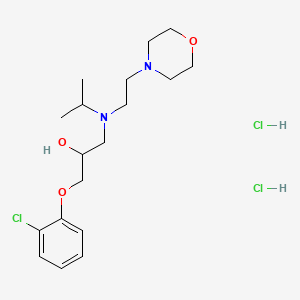
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
